molecular formula C10H21N3O B1422914 1-(2-Morpholinoethyl)pyrrolidin-3-amine CAS No. 1181264-99-2

1-(2-Morpholinoethyl)pyrrolidin-3-amine

Cat. No. B1422914
M. Wt: 199.29 g/mol
InChI Key: YSJBORPQZDYBPC-UHFFFAOYSA-N
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Description

“1-(2-Morpholinoethyl)pyrrolidin-3-amine” is a chemical compound with the molecular formula C10H21N3O and a molecular weight of 199.29 g/mol . It is widely used in scientific research due to its unique structure and properties.


Synthesis Analysis

The synthesis of pyrrolidine compounds, including “1-(2-Morpholinoethyl)pyrrolidin-3-amine”, can be achieved through various methods. One approach involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “1-(2-Morpholinoethyl)pyrrolidin-3-amine” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional coverage due to the non-planarity of the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Morpholinoethyl)pyrrolidin-3-amine” include its molecular formula (C10H21N3O), molecular weight (199.29 g/mol) , and its structure characterized by a five-membered pyrrolidine ring .

Scientific Research Applications

Coordination Chemistry and Molecular Structure

  • Synthesis and Characterization of Transition Metal Complexes : Studies have reported the synthesis and characterization of transition metal complexes involving ligands with pyrrolidine and morpholine moieties. These complexes have been explored for their structural properties and potential applications in catalysis and materials science. For instance, complexes of Co(III) with pyrrolidine and morpholine derivatives exhibit specific coordination geometries and have been characterized using various spectroscopic techniques. The molecular structures of these complexes were determined using X-ray crystallography, revealing insights into their coordination environments and potential reactivity (Amirnasr, Schenk, & Meghdadi, 2002; Amirnasr, Schenk, Gorji, & Vafazadeh, 2001).

Organic Synthesis and Functional Materials

  • Organic Synthesis Involving Amines : The reactivity of compounds containing pyrrolidine and morpholine groups with carbonyl compounds has been extensively studied. These reactions often lead to the formation of complex molecules with potential applications in medicinal chemistry and material science. For example, the reaction of secondary amines with diclofenac yielded a variety of salts, demonstrating the versatility of these amines in synthesizing pharmaceutically relevant compounds (Kour, Gupta, & Bansal, 2017).

Material Science and Catalysis

  • Polycationic Phosphorus Dendrimers : Phosphorus dendrimers with terminal morpholine and pyrrolidine groups have been synthesized and evaluated for their potential in biological applications, including cytotoxicity, DNA complexation, and transfection efficiency. These studies highlight the role of such compounds in developing novel materials for gene delivery and therapeutic applications (Padié, Maszewska, Majchrzak, Nawrot, Caminade, & Majoral, 2009).

Pharmaceutical Applications

  • Synthesis of Piperazine-2,6-dione Derivatives : Research focused on the condensation reactions involving various amines, including morpholino derivatives, has led to the synthesis of piperazine-2,6-dione derivatives, which were evaluated for their anticancer activity. This showcases the application of such compounds in the development of potential therapeutic agents (Kumar, Kumar, Roy, & Sondhi, 2013).

Future Directions

The pyrrolidine ring, a key feature of “1-(2-Morpholinoethyl)pyrrolidin-3-amine”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions in the research and development of such compounds could involve exploring new synthetic strategies and investigating the influence of steric factors on biological activity .

properties

IUPAC Name

1-(2-morpholin-4-ylethyl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c11-10-1-2-13(9-10)4-3-12-5-7-14-8-6-12/h10H,1-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJBORPQZDYBPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Morpholinoethyl)pyrrolidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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